Ammonium perchlorate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

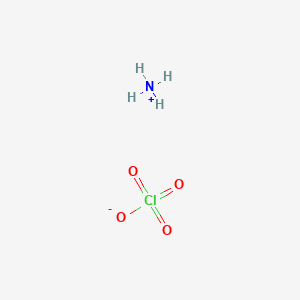

Ammonium perchlorate is an inorganic compound with the chemical formula NH₄ClO₄. It appears as a colorless or white crystalline solid and is highly soluble in water. This compound is a powerful oxidizer and is primarily used in the production of solid rocket propellants. Its instability has led to its involvement in several notable accidents, such as the PEPCON disaster .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ammonium perchlorate is typically synthesized through the reaction of ammonia with perchloric acid. The reaction can be represented as: [ \text{NH}_3 + \text{HClO}_4 \rightarrow \text{NH}_4\text{ClO}_4 ]

Industrial Production Methods:

Direct Reaction: this compound is produced by introducing gaseous ammonia or an ammonium hydroxide solution into a crystallizing zone containing perchloric acid.

Salt Metathesis: Another method involves the reaction of ammonium salts with sodium perchlorate.

Types of Reactions:

Oxidation: this compound undergoes thermal decomposition, producing gases such as hydrogen chloride, nitrogen, oxygen, and water. The reaction is highly exothermic and can be represented as: [ 4 \text{NH}_4\text{ClO}_4 \rightarrow 4 \text{HCl} + 2 \text{N}_2 + 5 \text{O}_2 + 6 \text{H}_2\text{O} ]

Common Reagents and Conditions:

Conditions: The decomposition typically occurs at temperatures above 200°C and can be accelerated by the presence of catalysts.

Major Products:

Wissenschaftliche Forschungsanwendungen

Rocket Propellant

Overview

Ammonium perchlorate is primarily known for its role as an oxidizer in solid rocket propellants. When combined with a fuel, such as powdered aluminum, it facilitates combustion, generating the thrust necessary for propulsion.

Key Characteristics

- Oxidizing Agent : this compound provides oxygen to fuel during combustion.

- Stability : It is stable under normal conditions but can decompose explosively when subjected to extreme heat or pressure.

Applications in Space Exploration

- Used in solid rocket boosters for space launch vehicles, including the Space Shuttle.

- Employed in military and commercial rockets, as well as hobbyist rocket motors.

| Application Type | Specific Use Case | Notes |

|---|---|---|

| Space Launch | Space Shuttle Solid Rocket Booster | Crucial for launching payloads into orbit. |

| Military Applications | Missiles and artillery | Provides high energy output for munitions. |

| Commercial Rockets | Satellite launches | Essential for reliable propulsion systems. |

Explosives

Overview

Historically, this compound has been utilized in various explosive formulations due to its high energy content and oxidizing properties.

Case Study: PEPCON Disaster

The 1988 PEPCON disaster in Nevada highlighted the risks associated with this compound storage and handling. A catastrophic explosion occurred during the manufacturing process, emphasizing the need for stringent safety protocols in facilities handling this compound.

Pyrotechnics

Overview

this compound is also used in fireworks and other pyrotechnic devices due to its ability to produce vibrant colors and effects when combusted.

Applications in Fireworks

- Color Production : When mixed with metal salts, this compound helps create specific colors in fireworks.

- Performance Enhancements : Its use improves burn rates and overall performance of pyrotechnic compositions.

Catalysis Research

Recent studies have explored the use of catalysts to enhance the thermal decomposition of this compound, which can improve its efficiency as an oxidizer.

| Catalyst Type | Performance Improvement | Temperature Decomposition Peak |

|---|---|---|

| Graphitic Carbon Nitride | Enhanced catalytic activity | Lowered decomposition temperature |

| Bimetallic ZnCo-ZIF | Increased heat release | Decomposition reached 317.6 °C |

Environmental Concerns

This compound's mobility in water systems has raised concerns regarding environmental contamination. Studies have shown that it can persist in groundwater, leading to potential health risks associated with thyroid function due to its interference with iodine uptake.

Case Study: Perchlorate Contamination in Water Supplies

Research conducted on water supplies has revealed instances of perchlorate contamination linked to industrial activities involving this compound production, particularly near military bases and rocket testing facilities.

Wirkmechanismus

The primary mechanism by which ammonium perchlorate exerts its effects is through thermal decomposition. Upon heating, it decomposes into hydrogen chloride, nitrogen, oxygen, and water. This decomposition is highly exothermic and provides the necessary energy for propulsion in rocket engines . The presence of catalysts can lower the activation energy required for decomposition, enhancing the overall reaction rate .

Vergleich Mit ähnlichen Verbindungen

- Potassium Perchlorate (KClO₄)

- Sodium Perchlorate (NaClO₄)

- Lithium Perchlorate (LiClO₄)

Comparison:

- Oxidizing Power: Ammonium perchlorate is a more powerful oxidizer compared to its potassium, sodium, and lithium counterparts, making it more suitable for high-energy applications such as rocket propellants .

- Solubility: this compound is highly soluble in water, whereas potassium perchlorate has lower solubility .

- Thermal Stability: this compound has a higher thermal stability compared to sodium and lithium perchlorates, which decompose at lower temperatures .

This compound’s unique combination of high oxidizing power, thermal stability, and solubility makes it an essential compound in various high-energy applications.

Biologische Aktivität

Ammonium perchlorate (AP), a widely used oxidizer in solid rocket propellants, has garnered attention due to its environmental presence and potential biological impacts. This article explores the biological activity of this compound, focusing on its effects on thyroid function, biodegradation processes, and implications for human health and aquatic ecosystems.

Overview of this compound

This compound is a chemical compound with the formula NH4ClO4. It is primarily utilized in the aerospace industry as a propellant and has been identified as an environmental contaminant due to its persistence in water sources. The compound acts as a competitive inhibitor of iodide uptake in the thyroid gland, which can disrupt hormonal balance and lead to various health issues.

Thyroid Function Disruption

Research has shown that this compound can significantly affect thyroid function, particularly in aquatic organisms. A notable study investigated the impact of environmental concentrations of this compound on fathead minnows (Pimephales promelas). The findings indicated:

- Thyroid Hyperplasia : Fish exposed to this compound exhibited increased follicular epithelial cell height and reduced colloid within thyroid follicles, indicating hyperplasia.

- Hormonal Changes : Whole-body thyroxine (T4) levels increased in fish exposed to higher concentrations (100 mg/L), while triiodothyronine (T3) levels remained unchanged. This suggests a compensatory mechanism in response to disrupted iodide uptake.

- Developmental Effects : Fish exposed to 10 and 100 mg/L showed developmental retardation, characterized by poor pigmentation, lack of scales, and reduced growth metrics compared to controls .

Human Health Implications

This compound exposure poses significant risks to human health, primarily through its impact on thyroid hormone production. Key findings include:

- Hypothyroidism Risk : Chronic exposure can lead to hypothyroidism by inhibiting iodide uptake, resulting in decreased production of thyroid hormones T3 and T4. This condition can affect metabolism, growth, and development .

- Neurodevelopmental Effects : Long-term exposure has been linked to neurodevelopmental defects in children due to decreased thyroid hormone levels during critical developmental windows .

- Environmental Contamination : Studies have identified over 400 contaminated sites across the USA, affecting drinking water supplies for millions. Notably, contamination levels can reach up to 1,200 mg/kg in sediments near manufacturing plants .

Biodegradation Processes

Bioremediation strategies have been developed to address the contamination caused by this compound. Research highlights include:

- Microbial Degradation : Certain bacteria, such as Wolinella succinogenes, have shown efficacy in degrading perchlorate anaerobically to harmless chloride ions. A prototype treatment system successfully reduced perchlorate concentrations from thousands of ppm to below detection limits within hours .

- Cost-Effectiveness : The biotreatment process is significantly more economical compared to conventional methods (e.g., activated carbon treatment), costing approximately $0.35-$1.00 per gallon versus over $1 per gallon for traditional techniques .

Case Studies

Several case studies illustrate effective remediation strategies for this compound contamination:

- Tyndall Air Force Base : A prototype bioreactor treated 84,000 gallons of perchlorate-contaminated wastewater, demonstrating a scalable solution for industrial applications.

- ARoNite Technology : Implemented at a former production plant, this technology achieved stable perchlorate removal with reduced operational costs .

Summary of Biological Activity

The biological activity of this compound is multifaceted, impacting both human health and ecological systems. Its role as an endocrine disruptor necessitates ongoing research and effective remediation strategies to mitigate its environmental effects.

| Aspect | Findings |

|---|---|

| Thyroid Function | Inhibition of iodide uptake; hyperplasia; altered hormone levels |

| Human Health Risks | Hypothyroidism; neurodevelopmental defects; widespread environmental contamination |

| Biodegradation | Effective microbial degradation; cost-efficient treatment methods |

Eigenschaften

CAS-Nummer |

7790-98-9 |

|---|---|

Molekularformel |

ClH4NO4 |

Molekulargewicht |

117.49 g/mol |

IUPAC-Name |

azane;perchloric acid |

InChI |

InChI=1S/ClHO4.H3N/c2-1(3,4)5;/h(H,2,3,4,5);1H3 |

InChI-Schlüssel |

HHEFNVCDPLQQTP-UHFFFAOYSA-N |

Verunreinigungen |

The impurities are ammonium chloride, sodium perchlorate, ammonium chlorate, and water insolubles. |

SMILES |

[NH4+].[O-]Cl(=O)(=O)=O |

Kanonische SMILES |

N.OCl(=O)(=O)=O |

Color/Form |

White orthorhombic crystals. Colorless, crystalline compound Solid at 15 °C |

Dichte |

1.95 at 59 °F (USCG, 1999) 1.95 g/cu cm 1.95 g/cm³ |

melting_point |

130 °C |

Key on ui other cas no. |

7790-98-9 |

Physikalische Beschreibung |

Ammonium perchlorate appears as a white, crystalline solid or powder. Classified as a division 1.1 explosive if powdered into particles smaller than 15 microns in diameter or if powdered into larger particles but thoroughly dried. Does not readily burn, but will burn if contaminated by combustible material. May explode under prolonged exposure to heat or fire. Used to make rocket propellants, explosives, pyrotechnics, as an etching and engraving agent, and in analytical chemistry. DryPowder; DryPowder, OtherSolid, Liquid; PelletsLargeCrystals WHITE HYGROSCOPIC CRYSTALS. |

Piktogramme |

Explosive; Oxidizer |

Haltbarkeit |

Stable under recommended storage conditions. |

Löslichkeit |

In water, 2.0X10+5 mg/L at 25 °C In water, 2.45X10+5 mg/L at 25 °C In water, 2.49X10+5 mg/L at 25 °C Solubilities in organic solvents[Table#1333] Very soluble in liquid NH3 Soluble in methanol; slightly soluble in ethanol, acetone; almost insoluble in ethyl acetate, ether. Solubility in water, g/100ml at 25 °C: 20 |

Synonyme |

ammonium perchlorate |

Dampfdruck |

Very low |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.